molecular formula C7H18N2 B089750 N,N-Diethyl-N'-methylethylenediamine CAS No. 104-79-0

N,N-Diethyl-N'-methylethylenediamine

Cat. No.: B089750
CAS No.: 104-79-0
M. Wt: 130.23 g/mol
InChI Key: MKDYQLJYEBWUIG-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-methylethylenediamine is an organic compound with the molecular formula C7H18N2. It is a colorless to almost colorless clear liquid with a molecular weight of 130.23 g/mol. This compound is known for its use as a derivatization agent in various chemical analyses and reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N’-methylethylenediamine can be synthesized through the Michael addition reaction. This involves the addition of N,N-Diethyl-N’-methylethylenediamine to nocathiacin . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, N,N-Diethyl-N’-methylethylenediamine is produced by reacting diethylamine with methylethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-methylethylenediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-methylethylenediamine involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, enhancing its effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: Similar in structure but with two methyl groups instead of ethyl groups.

    N,N-Diethylethylenediamine: Similar but lacks the methyl group on the nitrogen atom.

    N-Methylethylenediamine: Contains only one ethyl group and one methyl group.

Uniqueness

N,N-Diethyl-N’-methylethylenediamine is unique due to its specific combination of ethyl and methyl groups, which provides distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific derivatization or coordination chemistry .

Properties

IUPAC Name

N',N'-diethyl-N-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(5-2)7-6-8-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYQLJYEBWUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059304
Record name 1,2-Ethanediamine, N,N-diethyl-N'-methyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-79-0
Record name N,N-Diethyl-N′-methylethylenediamine
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Record name Diethyl(2-methylaminoethyl)amine
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Record name N,N-Diethyl-N'-methylethylenediamine
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Record name 1,2-Ethanediamine, N1,N1-diethyl-N2-methyl-
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Record name 1,2-Ethanediamine, N,N-diethyl-N'-methyl-
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Record name Diethyl(2-methylaminoethyl)amine
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Record name Diethyl(2-methylaminoethyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the steric hindrance of N,N-Diethyl-N'-methylethylenediamine influence the structure of copper(II)-thiocyanato complexes?

A1: Research indicates that the steric effects of alkyl substituents on N-donor bidentate amines like this compound play a crucial role in dictating the structure of resulting copper(II)-thiocyanato complexes. [] Increasing the steric bulk around the nitrogen donor atoms can lead to variations in the dimensionality, bonding modes of thiocyanate groups (bridging vs. terminal), and overall nuclearity (monomeric, dimeric, or polymeric) of the complexes. For instance, while less bulky amines may allow for polymeric structures with bridging thiocyanates, the increased steric hindrance from the ethyl and methyl groups in this compound could favor the formation of lower-nuclearity complexes, potentially even monomeric species with terminal thiocyanates. [] Computational studies using Density Functional Theory (DFT) could further elucidate the impact of steric effects on the preferred geometries and bonding arrangements in these complexes. []

Q2: Can this compound be used for sensitive detection of isocyanates, and if so, what makes it suitable?

A2: Yes, this compound can be effectively utilized for the sensitive detection of isocyanates. [] This is attributed to its advantageous structure, possessing both a secondary amine group and a tertiary amine group. The secondary amine group reacts rapidly and quantitatively with isocyanates, forming stable urea derivatives. [] The tertiary amine group enables sensitive detection via its interaction with tris(2,2′-bipyridine)ruthenium(II) (Ru(bpy)32+). This interaction facilitates a strong electrochemiluminescence (ECL) signal, allowing for the quantification of the derivatized isocyanates at low concentrations. [] This method offers higher sensitivity compared to traditional UV or electrochemical detection techniques. []

Q3: How does the use of this compound as a derivatizing agent for isocyanate detection compare to other derivatization reagents?

A4: The key advantage of this compound as a derivatizing agent for isocyanate analysis lies in the speed and efficiency of the derivatization reaction. [] Compared to other reported reagents, the derivatization with this compound is significantly faster, often occurring almost instantaneously. [] This rapid reaction kinetics simplifies the analytical procedure and reduces the analysis time, making it a practical choice for isocyanate determination.

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